molecular formula C8H9ClN2 B147414 (S)-2-Amino-2-phenylacetonitrile hydrochloride CAS No. 53941-45-0

(S)-2-Amino-2-phenylacetonitrile hydrochloride

Cat. No.: B147414
CAS No.: 53941-45-0
M. Wt: 168.62 g/mol
InChI Key: OGSYCVCLXAFDNE-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-phenylacetonitrile hydrochloride (CAS: 53641-60-4; molecular formula: C₈H₉ClN₂; molecular weight: 184.63 g/mol) is a chiral organic compound featuring a nitrile group (–C≡N), a primary amino group (–NH₂), and a phenyl ring. As an enantiomerically pure (S)-configured molecule, it serves as a critical intermediate in asymmetric synthesis, particularly for pharmaceuticals and bioactive molecules requiring stereochemical precision . Its hydrochloride salt form enhances stability and solubility in polar solvents, making it advantageous for laboratory and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-2-phenylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSYCVCLXAFDNE-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53941-45-0
Record name 2-amino-2-phenylacetonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-phenylacetonitrile hydrochloride typically involves the Strecker synthesis, which is a well-known method for preparing α-amino nitriles. The reaction involves the condensation of benzaldehyde with ammonia and hydrogen cyanide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the process. The use of chiral catalysts and enantioselective synthesis techniques can also be employed to enhance the stereochemical purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-phenylacetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Routes

The primary method for synthesizing (S)-2-Amino-2-phenylacetonitrile hydrochloride is the Strecker synthesis , which involves:

  • Condensation : Benzaldehyde reacts with ammonia and hydrogen cyanide.
  • Formation of Hydrochloride : The resulting compound is treated with hydrochloric acid to yield the hydrochloride salt.

This process requires careful control of temperature and pH to ensure the desired stereochemistry and yield .

Industrial Production

In industrial settings, automated reactors and continuous flow systems are utilized to enhance efficiency. Chiral catalysts may be employed to improve the enantioselectivity of the synthesis .

Scientific Research Applications

This compound has diverse applications in various fields:

Organic Synthesis

  • Intermediate for Pharmaceuticals : It is used in the synthesis of various drugs, particularly those targeting neurological and cardiovascular diseases.
  • Agrochemicals : The compound serves as a building block for developing agrochemical products.

Medicinal Chemistry

  • Researchers utilize this compound in drug development processes due to its ability to form derivatives with specific biological activities.
  • The compound acts as an inhibitor of cytochrome P450 1A2 (CYP1A2), affecting drug metabolism and pharmacokinetics .

Research indicates that this compound exhibits significant biological activities:

Table 1: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionCYP1A2 inhibitor; affects drug metabolism
Cytotoxic EffectsCauses skin and respiratory irritation at high doses
Interaction with ReceptorsModulates inflammation and CNS pathways

In Vivo Distribution

A study on related compounds indicated significant retention in organs such as the lungs and liver, suggesting potential therapeutic targets .

Metabolic Pathways

Research has shown that this compound participates in various metabolic pathways, influencing metabolite levels through enzyme interactions, highlighting its relevance in drug development .

Pharmacokinetics

The pharmacokinetic profile reveals key characteristics:

  • Skin Permeation : Low permeability (-6.56 cm/s) limits topical applications but suggests systemic absorption potential.
  • Distribution : High gastrointestinal absorption indicates effective bioavailability when administered orally, with permeability across the blood-brain barrier being crucial for neurological applications .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-phenylacetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules that exert their effects through different mechanisms, such as enzyme inhibition, receptor binding, and modulation of signaling pathways. The exact mechanism depends on the specific derivative or product formed from the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications
(S)-2-Amino-2-phenylacetonitrile hydrochloride C₈H₉ClN₂ 184.63 Nitrile, Amino, Benzene Chiral synthesis intermediate
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl C₉H₁₁Cl₂NO₂ 244.10 Ester, Amino, Chlorophenyl Pharmaceutical intermediate
2-Amino-indane hydrochloride (Su-8629) C₉H₁₂ClN 169.65 Amino, Indane Non-narcotic analgesic
2-Amino-2-propanediol HCl (KRP-203) C₃H₁₀ClNO₂ 139.57 Amino alcohol Immunomodulator in colitis

Methyl 2-Amino-2-(2-Chlorophenyl)acetate Hydrochloride

  • Structural Differences : Replaces the nitrile group in the target compound with a methyl ester (–COOCH₃) and introduces a chlorine atom on the phenyl ring .
  • Applications: Primarily used in synthesizing β-amino acid derivatives and chiral ligands. Its ester group enhances reactivity in nucleophilic substitution reactions compared to the nitrile group in the target compound.
  • Research Findings : Demonstrates higher stability in acidic conditions due to the ester moiety, making it preferable for peptide coupling reactions .

2-Amino-indane Hydrochloride (Su-8629)

  • Structural Differences : Features an indane (tetrahydroindenyl) scaffold instead of a benzene ring and lacks a nitrile group .
  • Pharmacological Profile :
    • Analgesic Potency : Comparable to morphine but without respiratory depression or addiction liability .
    • Mechanism : Enhances morphine’s analgesic effects via dopaminergic pathways, unlike the target compound, which lacks direct therapeutic activity .

2-Amino-2-propanediol Hydrochloride (KRP-203)

  • Structural Differences : Substitutes the benzene ring with a diol (–CH(OH)CH₂OH) group .
  • Therapeutic Use : A sphingosine 1-phosphate receptor agonist that reduces lymphocyte infiltration in autoimmune diseases like colitis.
  • Research Findings: Reduces IFN-γ, IL-12, and TNF-α production in colonic mucosa by 60–80% in murine models . Unlike the target compound, KRP-203 has direct immunomodulatory effects and clinical relevance .

(2S)-2,5-Diaminopentanamide Dihydrochloride

  • Structural Differences: Contains two amino groups and an amide (–CONH₂) instead of a nitrile .
  • Applications: Used in peptide synthesis and as a crosslinking agent. Its dihydrochloride form improves solubility in aqueous media compared to the target compound’s monohydrochloride form .

Key Contrasts and Implications

Functional Group Influence: The nitrile group in the target compound enhances its utility in Strecker synthesis and nitrile hydrolysis reactions, whereas ester or alcohol groups in analogs like KRP-203 or methyl 2-amino-2-(2-chlorophenyl)acetate broaden reactivity in nucleophilic or condensation reactions . Su-8629’s indane scaffold confers rigidity, enhancing receptor binding in analgesic applications .

Therapeutic vs. Synthetic Roles: Su-8629 and KRP-203 are therapeutically active, while the target compound is primarily a synthetic intermediate. This highlights how minor structural changes (e.g., indane vs. benzene) drastically alter biological activity .

Safety Profiles :

  • The target compound’s safety data () emphasize handling precautions (e.g., P261, P262), whereas Su-8629 and KRP-203 have well-documented toxicological profiles due to clinical use .

Biological Activity

(S)-2-Amino-2-phenylacetonitrile hydrochloride is a chiral compound that has garnered attention in biochemical and pharmacological research due to its significant biological activity. This article explores its mechanism of action, interactions with biological systems, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound, with the chemical formula C₉H₁₁ClN₂, is characterized by its amino and nitrile functional groups. The compound's chirality allows it to exhibit distinct biological activities compared to its enantiomer. Its structure enables various chemical reactions, including oxidation and reduction, which are crucial for its biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 1A2 (CYP1A2), a key enzyme involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Receptor Binding : It has been shown to interact with various receptors, influencing signaling pathways related to inflammation and central nervous system activity .
  • Cellular Effects : The compound affects cell function by modulating gene expression and cellular metabolism, potentially leading to cytotoxic effects at high concentrations.

Biological Activity and Pharmacological Applications

Research indicates that this compound exhibits significant biological activity in several contexts:

  • Toxicity Studies : In animal models, high doses have resulted in skin and respiratory irritation. These findings highlight the importance of dosage in determining the compound's safety profile.

Table 1: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionCYP1A2 inhibitor; affects drug metabolism
Cytotoxic EffectsCauses skin and respiratory irritation at high doses
Interaction with ReceptorsModulates inflammation and CNS pathways

Case Studies

  • In Vivo Distribution : A study involving the intravenous administration of related compounds showed significant retention in organs such as the lungs and liver, indicating potential targets for therapeutic intervention . The distribution patterns suggest that this compound may similarly localize in specific tissues.
  • Metabolic Pathways : Research has demonstrated that this compound participates in various metabolic pathways, influencing the levels of metabolites through enzyme interactions. Its role as a precursor for bioactive molecules underscores its relevance in drug development .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics:

  • Skin Permeation : Log Kp for skin permeation is -6.56 cm/s, indicating low permeability which may limit topical applications but suggests potential for systemic absorption when administered via other routes.
  • Distribution : High gastrointestinal absorption suggests effective bioavailability when taken orally. The compound also shows permeability across the blood-brain barrier, which is crucial for neurological applications.

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